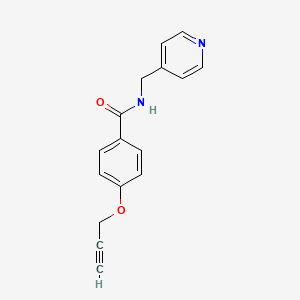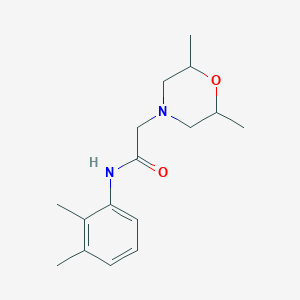![molecular formula C15H18N4O B5300944 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5300944.png)
4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, commonly known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Mécanisme D'action
MPEP acts as a selective antagonist for 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, which is a G protein-coupled receptor that regulates the release of glutamate, a major neurotransmitter in the brain. By blocking the activity of 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, MPEP reduces the excitability of neurons and modulates synaptic plasticity, which is critical for learning and memory.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects, including reducing the release of glutamate, modulating the activity of ion channels, and altering the expression of various genes involved in synaptic plasticity. In animal studies, MPEP has been shown to reduce anxiety, depression, and pain perception, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPEP in lab experiments is its high selectivity for 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, which allows for specific modulation of its activity without affecting other receptors. However, MPEP has a relatively short half-life and requires frequent administration, which can be challenging in long-term studies. Moreover, MPEP can have off-target effects at high concentrations, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on MPEP and 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide. One area of interest is the potential therapeutic use of 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide antagonists in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another area of interest is the role of 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide in addiction and substance abuse, which has implications for the development of novel treatments for addiction. Moreover, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms underlying the effects of MPEP and 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide on synaptic plasticity and behavior.
Méthodes De Synthèse
MPEP can be synthesized using a multi-step process starting from 4-methylbenzoyl chloride and 6-methyl-3-pyridazinamine. The synthesis involves several chemical reactions, including nucleophilic substitution, amidation, and cyclization. The final product is obtained as a white crystalline powder with a purity of over 99%.
Applications De Recherche Scientifique
MPEP has been extensively used in scientific research to study the role of 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. MPEP has also been used to investigate the potential therapeutic effects of 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide antagonists in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
4-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-3-6-13(7-4-11)15(20)17-10-9-16-14-8-5-12(2)18-19-14/h3-8H,9-10H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYNHHIQWKOJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300878.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5300891.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
![1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5300922.png)


![N-[3-(methylthio)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5300940.png)
![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)